REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH2:3]([CH3:4])[O:5][C:6]([CH2:7][NH:8][C:9]([c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:14][cH:15]1)=[O:24])=[O:25].[CH3:31][OH:32].[Li+:2].[OH-:1].[OH2:33]>>[O:5]=[C:6]([CH2:7][NH:8][C:9]([c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:14][cH:15]1)=[O:24])[OH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |